molecular formula C24H15N B13829115 Anthra[2,3-b]carbazole CAS No. 319-23-3

Anthra[2,3-b]carbazole

Cat. No.: B13829115
CAS No.: 319-23-3
M. Wt: 317.4 g/mol
InChI Key: AEVNDWITFKNVRU-UHFFFAOYSA-N
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Description

Anthra[2,3-b]carbazole is a polycyclic aromatic compound that combines the structural features of anthracene and carbazole.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anthra[2,3-b]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cyclization reactions.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Anthra[2,3-b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce various halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of Anthra[2,3-b]carbazole and its derivatives involves interactions with various molecular targets. For instance, in biological systems, these compounds can intercalate with DNA, inhibit topoisomerases, and regulate protein phosphorylation. These interactions can lead to the disruption of cellular processes, making them potential candidates for anticancer therapies .

Comparison with Similar Compounds

Uniqueness: Anthra[2,3-b]carbazole stands out due to its unique combination of anthracene and carbazole structures, which confer distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photonics .

Properties

CAS No.

319-23-3

Molecular Formula

C24H15N

Molecular Weight

317.4 g/mol

IUPAC Name

23-azahexacyclo[12.11.0.03,12.05,10.016,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,24-dodecaene

InChI

InChI=1S/C24H15N/c1-2-6-16-10-18-12-20-14-24-22(21-7-3-4-8-23(21)25-24)13-19(20)11-17(18)9-15(16)5-1/h1-14,25H

InChI Key

AEVNDWITFKNVRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C(=CC4=CC3=CC2=C1)C6=CC=CC=C6N5

Origin of Product

United States

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